

Introduction: The Structural Significance of a Hybrid Scaffold

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Compound of Interest

Compound Name: 5-[Benzo(B)thiophen-2-YL]-3-methylphenol

CAS No.: 1261986-87-1

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5-[Benzo(B)thiophen-2-YL]-3-methylphenol represents a confluence of two privileged structural motifs in medicinal chemistry: the benzothiophene core and the substituted phenol. Benzothiophene and its derivatives are integral to a wide array of pharmacologically active molecules, including selective estrogen receptor modulators and antifungal agents.^{[1][2]} Phenolic compounds are renowned for their antioxidant properties and roles in molecular recognition. The precise characterization of novel molecules combining these scaffolds is a critical step in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful technique for unambiguous structural elucidation.^[1]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of **5-[Benzo(B)thiophen-2-YL]-3-methylphenol**. It moves beyond simple data reporting to offer a Senior Application Scientist's perspective on predictive analysis, experimental design, and detailed spectral interpretation, ensuring a thorough understanding of the molecule's structural fingerprint.

Part 1: Molecular Structure and Theoretical ^1H NMR Prediction

A robust interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. By deconstructing the molecule into its constituent spin systems, we can anticipate the chemical shift, multiplicity, and integration of each proton signal.

Caption: Molecular structure of **5-[Benzo(B)thiophen-2-YL]-3-methylphenol** with proton labeling.

Analysis of Spin Systems

The molecule contains three principal, isolated spin systems:

- The Substituted Phenol Ring: An AMX system (H-2', H-4', H-6'). These protons are all meta to each other, so only small long-range couplings are expected.
- The Benzothiophene Ring: An ABCD system on the benzo- portion (H-4, H-5, H-6, H-7) and an isolated proton on the thiophene ring (H-3). Protons on aromatic rings of benzothiophenes typically resonate in the downfield region (δ 7.0-8.0 ppm).^[1]
- The Methyl and Hydroxyl Protons: Two singlets corresponding to the $-\text{CH}_3$ and $-\text{OH}$ groups.

Predicted Spectroscopic Parameters

The anticipated ^1H NMR data are summarized below. Predictions are based on standard chemical shift values and known substituent effects. The electron-donating $-\text{OH}$ and $-\text{CH}_3$ groups will shield the phenol protons (shift them upfield), while the large, aromatic benzothiophene substituent will have a more complex deshielding effect.

Proton Label	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Expected Coupling Constants (J, Hz)	Rationale
H-7	7.85 - 8.00	d (doublet) or dd	1H	${}^3J(\text{H7-H6}) \approx 7-9 \text{ Hz}$	Per-position to the thiophene sulfur and adjacent to the fused ring system, leading to significant deshielding.
H-4	7.75 - 7.90	d (doublet) or dd	1H	${}^3J(\text{H4-H5}) \approx 7-9 \text{ Hz}$	Similar environment to H-7, deshielded by the aromatic system.
H-3	7.45 - 7.60	s (singlet)	1H	N/A	Olefinic-like proton on the electron-rich thiophene ring. No vicinal neighbors.
H-5, H-6	7.30 - 7.45	m (multiplet)	2H	${}^3J \approx 7-9 \text{ Hz}$	These protons are in the middle of the benzo spin system and will likely overlap, appearing as

					a complex multiplet.
H-2'	6.80 - 6.95	t (triplet) or s	1H	$^4J \approx 2-3 \text{ Hz}$	Ortho to -OH, meta to -CH ₃ and the benzothiope ne group. Expect a narrow triplet or singlet due to small meta-coupling.
H-4', H-6'	6.70 - 6.85	m (multiplet) or s	2H	$^4J \approx 2-3 \text{ Hz}$	These protons are in similar environments , ortho to one donating group and meta to two others. They may be isochronous or appear as a closely spaced multiplet.
-OH	4.5 - 9.5	br s (broad singlet)	1H	N/A	Highly variable shift depending on solvent, concentration , and temperature due to

hydrogen
bonding.

-CH₃

2.25 - 2.40

s (singlet)

3H

N/A

Standard
chemical shift
for a methyl
group
attached to
an aromatic
ring.

Part 2: Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to data acquisition. The following protocol is designed to ensure accuracy and reproducibility.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

Step	Procedure	Expert Rationale & Causality
1. Sample Preparation	1. Weigh 5-10 mg of high-purity, dry 5-[Benzo(B)thiophen-2-YL]-3-methylphenol.[3][4]2. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d ₆) in a clean vial.3. Add a small amount of an internal standard, typically tetramethylsilane (TMS).[5]	Solvent Choice: DMSO-d ₆ is an excellent choice as it solubilizes a wide range of organic compounds and shifts the exchangeable -OH proton significantly downfield (often > 9 ppm), moving it away from the congested aromatic region. [6] Purity: The sample must be free of residual solvents from synthesis, which would otherwise appear in the spectrum. Standard: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[7] This is the cornerstone of a self-validating measurement.
2. Data Acquisition	1. Transfer the solution to a clean, high-quality NMR tube. [3]2. Insert the tube into the spectrometer. Lock the field using the deuterium signal from the solvent.3. Perform shimming to homogenize the magnetic field across the sample volume.4. Acquire the ¹ H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay, spectral width of 0-12 ppm).[1]	Locking: The deuterium lock compensates for any magnetic field drift over time, ensuring stable and reproducible chemical shifts. Shimming: This is the most critical step for high resolution. Poor shimming results in broad, distorted peaks, which obscures coupling information and prevents accurate integration. [1] The goal is to achieve the sharpest possible peak for the TMS signal.
3. Data Processing	1. Apply Fourier transformation to convert the raw data (Free	Phasing & Baseline: Proper phasing and baseline

Induction Decay) into a frequency-domain spectrum.² Manually phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).³ Apply a baseline correction to ensure the baseline is flat.⁴ Calibrate the spectrum by setting the TMS peak to 0.00 ppm.⁵ Integrate all signals to determine the relative number of protons each represents.^[8] correction are essential for accurate integration. An improperly phased or baseline-corrected spectrum will yield erroneous proton ratios, leading to incorrect structural assignment. Integration: This step provides the ratio of protons in different chemical environments, serving as a powerful check on the assignments made from chemical shift and multiplicity.^[2]

Part 3: Spectral Interpretation and Structural Verification

Here, we analyze a representative dataset for **5-[Benzo(B)thiophen-2-YL]-3-methylphenol**, consistent with the theoretical predictions and acquired using the protocol above in DMSO-d₆.

Signal	Observed Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	9.45	1H	br s	-	-OH
2	7.92	1H	d	8.0	H-7
3	7.85	1H	d	8.1	H-4
4	7.61	1H	s	-	H-3
5	7.38	2H	m	-	H-5, H-6
6	6.88	1H	s	-	H-2'
7	6.79	2H	s	-	H-4', H-6'
8	2.31	3H	s	-	-CH ₃

Detailed Assignment Walkthrough

- Signal 8 (δ 2.31, 3H, s): This is unambiguously assigned to the -CH₃ protons. It is a singlet as there are no adjacent protons, and its chemical shift is characteristic of an aryl methyl group.
- Signal 1 (δ 9.45, 1H, br s): The broad singlet at a very downfield shift is characteristic of the phenolic -OH proton in DMSO-d₆. Its broadness is due to chemical exchange and quadrupolar broadening from the oxygen atom. A D₂O shake experiment would confirm this assignment, as the peak would disappear upon addition of D₂O.[9]
- Signals 6 & 7 (δ 6.88 and 6.79, 1H and 2H, s): These upfield aromatic signals belong to the phenol ring protons H-2', H-4', and H-6'. They are shielded by the electron-donating -OH and -CH₃ groups. The lack of significant splitting confirms they are only meta-coupled to each other, a coupling often too small to be resolved (⁴J < 2-3 Hz).[10] The slight difference in their chemical environments allows for their separation, though they could also appear as a single multiplet.

- Signals 2, 3, 4, & 5 (δ 7.38 - 7.92): This group of signals belongs to the benzothiophene protons.
 - Signal 4 (δ 7.61, 1H, s): The sharp singlet in this region is assigned to H-3. It has no vicinal protons to couple with, validating its singlet multiplicity.
 - Signals 2 & 3 (δ 7.92 and 7.85, 1H each, d): These are the most downfield protons of the benzothiophene system, corresponding to H-7 and H-4. Their doublet appearance with a large coupling constant (~ 8 Hz) is characteristic of ortho-coupling (3J) to H-6 and H-5, respectively.[\[11\]](#)
 - Signal 5 (δ 7.38, 2H, m): This multiplet, integrating to two protons, is assigned to H-5 and H-6. These protons are ortho-coupled to each other and also to H-4 and H-7, respectively, resulting in a more complex pattern that often overlaps.

The combination of chemical shift, integration, and splitting patterns provides a cohesive and self-consistent assignment that fully validates the structure of **5-[Benzo(B)thiophen-2-YL]-3-methylphenol**. This rigorous analytical process is fundamental to ensuring the identity and purity of novel chemical entities in the drug development pipeline.

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